Des(isopropylthiazolyl)-N-methyl Ritonavir-d6

Description

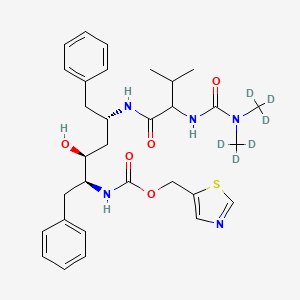

Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 is a deuterated form of Ritonavir, a well-known HIV protease inhibitor. This compound is primarily used as an internal standard for the quantification of Ritonavir in various analytical methods . The deuterium labeling helps in distinguishing it from the non-labeled Ritonavir during mass spectrometry analysis.

Properties

Molecular Formula |

C31H41N5O5S |

|---|---|

Molecular Weight |

601.8 g/mol |

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[2-[bis(trideuteriomethyl)carbamoylamino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C31H41N5O5S/c1-21(2)28(35-30(39)36(3)4)29(38)33-24(15-22-11-7-5-8-12-22)17-27(37)26(16-23-13-9-6-10-14-23)34-31(40)41-19-25-18-32-20-42-25/h5-14,18,20-21,24,26-28,37H,15-17,19H2,1-4H3,(H,33,38)(H,34,40)(H,35,39)/t24-,26-,27-,28?/m0/s1/i3D3,4D3 |

InChI Key |

OJTBFHWZCSRSGP-SJXAYZKLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC(C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 involves multiple steps, starting from the basic building blocksThe reaction conditions typically involve the use of organic solvents like DMSO and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in specialized facilities equipped to handle complex chemical reactions and deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 has several scientific research applications:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Ritonavir

Biology: Helps in studying the metabolic pathways of Ritonavir and its interactions with biological molecules

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ritonavir

Industry: Employed in the quality control and validation of pharmaceutical products containing Ritonavir

Mechanism of Action

Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 exerts its effects by inhibiting the HIV protease enzyme. This inhibition prevents the cleavage of viral polyproteins, thereby hindering the maturation of the virus. The molecular targets include the active site of the HIV protease enzyme, and the pathways involved are related to the viral replication cycle .

Comparison with Similar Compounds

Similar Compounds

Ritonavir: The non-deuterated form of the compound, used as an HIV protease inhibitor

Lopinavir: Another HIV protease inhibitor with a similar mechanism of action.

Darunavir: A more potent HIV protease inhibitor with a higher barrier to resistance.

Uniqueness

Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical methods. The deuterium atoms make it easier to distinguish from non-labeled compounds during mass spectrometry, enhancing the accuracy of quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.